molecular formula C10H11F4NO B13041808 (1S,2R)-1-Amino-1-[3-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL

(1S,2R)-1-Amino-1-[3-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL

Cat. No.: B13041808
M. Wt: 237.19 g/mol
InChI Key: JZOPDSWOTXYWRK-MLUIRONXSA-N
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Description

(1S,2R)-1-Amino-1-[3-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL is an organic compound that belongs to the class of trifluoromethylbenzenes. These compounds are characterized by the presence of a benzene ring substituted with one or more trifluoromethyl groups. This particular compound is notable for its unique stereochemistry and the presence of both amino and hydroxyl functional groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-1-Amino-1-[3-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-5-(trifluoromethyl)benzaldehyde.

    Reduction: The aldehyde group is reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Amination: The hydroxyl group is then converted to an amino group through a series of reactions involving reagents such as ammonia or amines in the presence of catalysts.

    Stereoselective Synthesis: The stereochemistry is controlled using chiral catalysts or chiral auxiliaries to ensure the desired (1S,2R) configuration.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds, making the process more sustainable and versatile compared to traditional batch methods .

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-1-Amino-1-[3-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: The compound can be reduced to remove the hydroxyl group, forming the corresponding hydrocarbon.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Ammonia, amines, and various catalysts

Major Products Formed

    Oxidation: Formation of carbonyl compounds

    Reduction: Formation of hydrocarbons

    Substitution: Formation of substituted derivatives with different functional groups

Scientific Research Applications

(1S,2R)-1-Amino-1-[3-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific molecular targets is required.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of (1S,2R)-1-Amino-1-[3-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique stereochemistry allows it to fit into the active sites of these targets, modulating their activity. The presence of both amino and hydroxyl groups enables the compound to form hydrogen bonds and other interactions, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,2R)-1-Amino-1-[3-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL is unique due to its specific stereochemistry and the combination of functional groups. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various scientific and industrial applications.

Properties

Molecular Formula

C10H11F4NO

Molecular Weight

237.19 g/mol

IUPAC Name

(1S,2R)-1-amino-1-[3-fluoro-5-(trifluoromethyl)phenyl]propan-2-ol

InChI

InChI=1S/C10H11F4NO/c1-5(16)9(15)6-2-7(10(12,13)14)4-8(11)3-6/h2-5,9,16H,15H2,1H3/t5-,9-/m1/s1

InChI Key

JZOPDSWOTXYWRK-MLUIRONXSA-N

Isomeric SMILES

C[C@H]([C@H](C1=CC(=CC(=C1)F)C(F)(F)F)N)O

Canonical SMILES

CC(C(C1=CC(=CC(=C1)F)C(F)(F)F)N)O

Origin of Product

United States

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